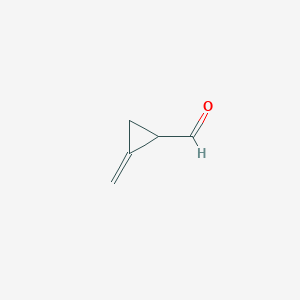
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a fluorinated amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of 3,4,5-trifluorophenylacetonitrile as a starting material, which undergoes a series of reactions including hydrolysis and amination to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve high-pressure reactions with ammonia water in the presence of catalysts such as cuprous salt or copper oxide. This method ensures high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Trifluorophenylalanine
- 3,4,5-Trifluorophenylboronic Acid
- 3,4,5-Trifluorobenzyl Alcohol
Comparison: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H9ClF3NO2 |
|---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChI-Schlüssel |
QCVCLPJIZUMSBO-FJXQXJEOSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)


![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)




![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)


